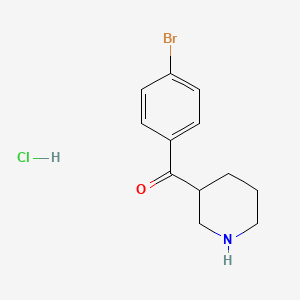

(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is a chemical compound with the molecular formula C12H15BrClNO . It is related to other compounds such as “(4-Chlorophenyl)(piperidin-3-yl)methanone hydrochloride” and "(4-bromophenyl)(piperidin-4-yl)methanone" .

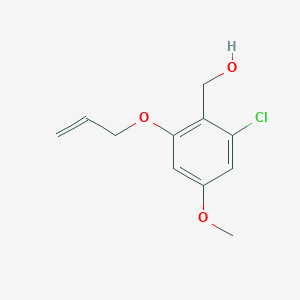

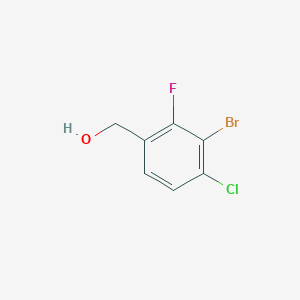

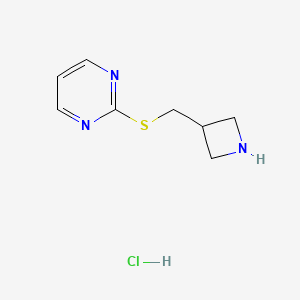

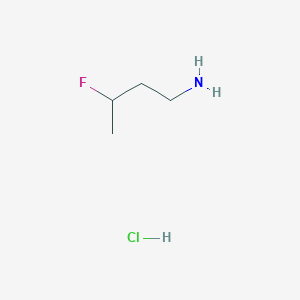

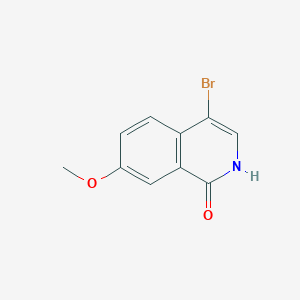

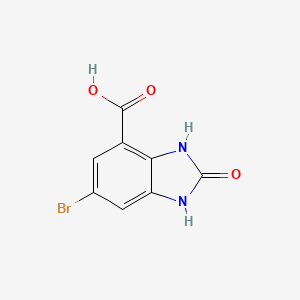

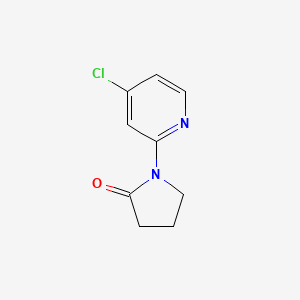

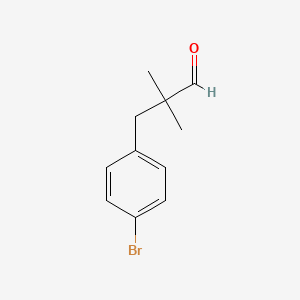

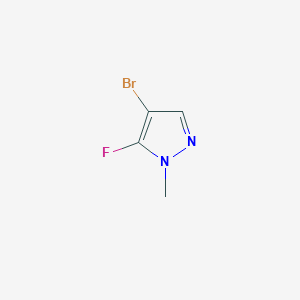

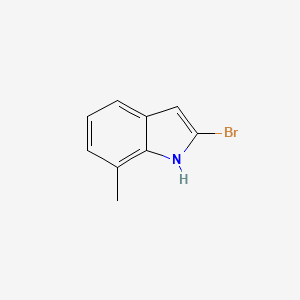

Molecular Structure Analysis

The molecular structure of “this compound” consists of a bromophenyl group, a piperidin-3-yl group, and a methanone group . The bromine atom is attached to the phenyl ring, and the piperidin-3-yl group is attached to the methanone carbon .

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

“(4-Bromophenyl)(piperidin-3-yl)methanone hydrochloride” is part of a broader class of compounds that involve arylcycloalkylamines, which are notable for their pharmacophoric groups. These groups are pivotal in the synthesis of compounds with potential therapeutic applications. Research indicates that the substitution of arylalkyl moieties can significantly affect the potency and selectivity of binding affinity at D(2)-like receptors, suggesting that the structural components of “this compound” could be crucial for its biological activity and potential applications in drug design (Sikazwe et al., 2009).

Pharmacological Implications

Compounds with similar structural motifs to “this compound” are studied for their interaction with biological targets, such as D2-like receptors, which are significant in the treatment of psychotic disorders. The manipulation of arylcycloalkylamine structures has been shown to affect therapeutic efficacy and receptor selectivity, which might extend to the compound , suggesting its potential utility in developing new pharmacological agents (Sikazwe et al., 2009).

Material Science Applications

While not directly related, the study of similar compounds in material sciences, such as the use of phosphonic acids for surface functionalization, presents an indirect application area for “this compound”. The ability to bind to various surfaces and form stable layers could be an interesting area of exploration for this compound, given its structural characteristics and the presence of functional groups that facilitate such interactions (Sevrain et al., 2017).

Potential in Drug Development

The exploration of arylcycloalkylamines and related structures in drug development, particularly for neurological and psychiatric conditions, underscores the potential relevance of “this compound” in this field. Given the importance of structural modifications on pharmacological properties, this compound could serve as a basis for the development of new therapeutic agents targeting central nervous system receptors (Sikazwe et al., 2009).

Propiedades

IUPAC Name |

(4-bromophenyl)-piperidin-3-ylmethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO.ClH/c13-11-5-3-9(4-6-11)12(15)10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-8H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBIPXYSIMKYHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)C2=CC=C(C=C2)Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Racemic-(1S,3S,4R,6S)-2-Tert-Butyl 3-Ethyl 6-Hydroxy-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B1380446.png)